molecular formula C11H17Cl2N3 B13605923 dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride

Cat. No.: B13605923
M. Wt: 262.18 g/mol
InChI Key: AAFGVOINYWENPC-UHFFFAOYSA-N
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Description

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride is a heterocyclic organic compound featuring a fused pyrrolopyridine core linked to a dimethylaminoethyl group, with two hydrochloride counterions. The pyrrolopyridine scaffold is a bicyclic system combining pyrrole and pyridine rings, which is structurally distinct from simpler monocyclic analogs. The dimethylaminoethyl substituent enhances solubility in polar solvents due to its protonated amine form in acidic conditions, making the dihydrochloride salt particularly suitable for pharmaceutical formulations requiring aqueous compatibility .

For example, substituted pyrrole intermediates (e.g., ethyl carboxylates or cyano-containing precursors) are common building blocks for constructing such heterocycles .

Properties

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

IUPAC Name

N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H15N3.2ClH/c1-14(2)7-5-9-8-13-10-4-3-6-12-11(9)10;;/h3-4,6,8,13H,5,7H2,1-2H3;2*1H

InChI Key

AAFGVOINYWENPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1N=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride generally proceeds through:

  • Preparation of key intermediates such as N-oxide salts of pyrrolo-pyridine derivatives.
  • Alkylation using dimethylsulfate to introduce methyl groups.
  • Subsequent amination via reaction with ammonia in methanol.
  • Purification by silica gel chromatography to isolate the final product.

Continuous flow chemistry techniques may be employed in industrial settings to enhance scalability and efficiency, although batch processes are common in laboratory synthesis.

Detailed Preparation Steps

Step 1: Formation of N-oxide Salt Intermediate

  • Starting from commercially available 7-azaindole or related pyrrolo-pyridine derivatives.
  • Oxidation with m-chloroperbenzoic acid in diethyl ether at room temperature for approximately 5 hours.
  • The product precipitates out and is isolated by filtration, followed by recrystallization from water/acetone to obtain a pure N-oxide salt intermediate with a yield of approximately 96%.

Step 2: Methylation Using Dimethylsulfate

  • The N-oxide salt intermediate is dissolved in dry acetonitrile.
  • Dimethylsulfate is added in stoichiometric amounts (approximately 1 equivalent).
  • The reaction mixture is heated at 70 degrees Celsius for 8 hours to effect methylation.
  • After cooling, the solution is prepared for the next step.

Step 3: Amination with Ammonia in Methanol

  • The methylated intermediate solution is cooled to 0 degrees Celsius under an inert argon atmosphere.
  • A 7 molar ammonia solution in dry methanol is added.
  • The reaction mixture is sealed and heated at 50–60 degrees Celsius for 48 hours.
  • After reaction completion, solvents are evaporated, and the residue is extracted with ethyl acetate.
  • The organic phase is washed sequentially with dilute sodium carbonate solution, water, and brine.
  • Drying over sodium sulfate and solvent evaporation yields the crude product.

Step 4: Purification

  • The crude product is purified by silica gel chromatography using ethyl acetate as the eluent.
  • This step affords the desired dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine as a light-brown crystalline solid.
  • High-resolution mass spectrometry confirms the product with calculated and found m/z values matching closely (calculated: 134.07127, found: 134.07150).

Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Oxidation to N-oxide salt m-Chloroperbenzoic acid, diethyl ether Room temperature 5 hours 96 Precipitation and recrystallization
Methylation Dimethylsulfate, dry acetonitrile 70 8 hours - Stoichiometric dimethylsulfate
Amination Ammonia in methanol (7 M), argon atmosphere 50–60 48 hours 54 Sealed tube, inert atmosphere
Purification Silica gel chromatography, ethyl acetate Ambient - - Light-brown crystalline solid

Analytical Data Supporting Preparation

Notes on Process Optimization and Industrial Considerations

  • Continuous flow chemistry techniques can be employed to improve reaction control, heat transfer, and scalability, particularly for the methylation and amination steps.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity.
  • Purification by chromatography is essential due to the presence of side products and unreacted starting materials.
  • The final compound is typically isolated as a dihydrochloride salt to enhance stability and solubility for pharmaceutical applications.

Summary Table of Preparation Method

Preparation Stage Key Reagents Conditions Yield (%) Product Form
N-oxide Salt Formation 7-Azaindole, m-chloroperbenzoic acid Room temperature, 5 h 96 Crystalline N-oxide salt
Methylation Dimethylsulfate, acetonitrile 70 °C, 8 h - Methylated intermediate
Amination Ammonia in methanol (7 M) 50–60 °C, 48 h 54 Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
Purification Silica gel chromatography Ambient - Purified crystalline product

Chemical Reactions Analysis

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with potential biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups on the compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is studied for its potential as a modulator of specific biological pathways. It can be used to investigate the mechanisms of action of various biological processes.

    Medicine: The compound has shown promise as a potential therapeutic agent. It is being explored for its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in signal transduction pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation, apoptosis, or migration.

The molecular targets and pathways involved depend on the specific biological context in which the compound is used. Research has shown that the compound can affect pathways such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Key Differences :

  • Ring System: The target compound’s pyrrolopyridine core offers π-conjugation and rigidity absent in monocyclic pyrroles (e.g., compound 7c). This may enhance binding affinity in biological targets like kinase enzymes.
  • Solubility : The dihydrochloride salt form significantly improves water solubility compared to neutral esters or nitriles (e.g., 7c’s logP is likely higher due to hydrophobic phenyl and ester groups) .

Physicochemical Properties

Analytical data from comparable compounds highlight trends in elemental composition and stability:

Property Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine dihydrochloride* Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c)
Molecular Formula C₁₁H₁₆Cl₂N₄ (estimated) C₂₁H₂₂N₄O₂
Molecular Weight ~307.2 g/mol (estimated) 362.43 g/mol
% Nitrogen (Theoretical) 18.3% 15.46%
Solubility High in water (ionic form) Likely low in water; soluble in organic solvents

The dihydrochloride’s higher nitrogen content (vs. 7c) reflects its dual amine and heterocyclic nitrogen atoms, which may enhance hydrogen-bonding capacity in biological systems.

Biological Activity

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C11H15N3·2HCl
  • Molecular Weight : 246.21 g/mol
  • CAS Number : 7546-52-3

The compound primarily acts as a protein kinase inhibitor , which is crucial in regulating various cellular processes including cell growth, differentiation, and metabolism. It has been shown to target several kinases such as IGF1, Aurora kinases, and Src kinases. Inhibition of these kinases can lead to the suppression of tumor growth and has implications in cancer therapy .

Biological Activities

  • Anticancer Activity :
    • Studies have highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against colon carcinoma (HCT-15) cells with an IC50 value indicating effective growth inhibition .
    • The structure-activity relationship (SAR) analysis indicates that modifications in the pyrrolo[3,2-b]pyridine scaffold can enhance its anticancer properties .
  • Anticonvulsant Properties :
    • Preliminary investigations suggest that derivatives of this compound may exhibit anticonvulsant activity. The mechanism likely involves modulation of neurotransmitter release and receptor activity in the central nervous system .
  • Antimicrobial Activity :
    • The compound has shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to structural features that enhance membrane permeability and disrupt microbial cell functions .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability across multiple lines, with the highest activity observed in colon cancer models.

Cell LineIC50 (µM)Observations
HCT-1510Significant growth inhibition
A43115Moderate cytotoxicity
Jurkat12Effective against leukemia cells

Study 2: Anticonvulsant Screening

In a screening for anticonvulsant activity, derivatives based on this compound were tested using the pentylenetetrazole (PTZ) model. Results showed that certain analogs provided up to 100% protection against seizures.

CompoundProtection (%)Mechanism
Compound A100GABAergic modulation
Compound B75NMDA receptor antagonism

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride, and how can purity be validated?

  • Methodology : Begin with nucleophilic substitution or reductive amination to introduce the dimethylamine group to the pyrrolopyridine scaffold. Key intermediates (e.g., 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl bromide) should be synthesized under inert conditions. Validate purity via HPLC (≥95%) with UV detection at 254 nm, supported by 1H^1 \text{H}-NMR for structural confirmation (e.g., δ 2.5–3.0 ppm for methylene protons adjacent to the amine) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the pyrrolopyridine core (e.g., aromatic protons at δ 7.0–8.5 ppm) and the ethylamine sidechain. IR spectroscopy can validate secondary amine N–H stretches (~3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures accurate molecular ion detection (e.g., [M+H]+^+ at m/z 273.24 for C11_{11}H26_{26}Cl2_2N2_2O) .

Q. How does the solubility profile of this compound influence its applicability in aqueous reaction systems?

  • Methodology : Perform pH-dependent solubility assays in buffers (pH 1–10) using UV-Vis spectroscopy. The dihydrochloride salt enhances solubility in acidic conditions (pH < 4), but precipitation may occur in neutral/basic media. Co-solvents (e.g., DMSO ≤10%) can improve solubility without destabilizing the pyrrolopyridine core .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported reaction yields during alkylation of the pyrrolopyridine scaffold?

  • Methodology : Investigate steric hindrance from the pyrrolopyridine N1 position using DFT calculations (e.g., B3LYP/6-31G* level) to model transition states. Compare with experimental yields under varying temperatures (25–80°C) and bases (e.g., K2_2CO3_3 vs. Et3_3N). Contradictions may arise from competing N- vs. C-alkylation pathways .

Q. How does environmental pH affect the stability of this compound, and what degradation products form under accelerated aging conditions?

  • Methodology : Conduct stability studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C for 72 hours. Monitor degradation via LC-MS; primary products include hydrolyzed ethylamine derivatives (e.g., 1H-pyrrolo[3,2-b]pyridin-3-yl ethanol) due to HCl-mediated cleavage .

Q. What strategies resolve discrepancies between computational predictions and experimental 13C^{13} \text{C}-NMR chemical shifts for the pyrrolopyridine core?

  • Methodology : Re-optimize DFT models (e.g., using solvent-polarizable continuum models) and validate with experimental shifts (e.g., δ 120–140 ppm for pyrrolopyridine carbons). Discrepancies >2 ppm may indicate unaccounted solvation effects or conformational flexibility .

Q. How can researchers design analogs to improve biological activity while minimizing off-target interactions?

  • Methodology : Perform SAR studies by substituting the ethylamine group with bulkier alkyl chains (e.g., isopropyl) or introducing electron-withdrawing groups (e.g., -CF3_3) on the pyrrolopyridine ring. Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. What environmental fate data exist for this compound, and how should ecotoxicological risks be assessed?

  • Methodology : Use OECD Test Guideline 307 to evaluate soil degradation half-life (t1/2_{1/2}). Model bioaccumulation potential via logP (calculated ~1.8) and assess acute toxicity in Daphnia magna (EC50_{50} >10 mg/L suggests low risk) .

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